6-amino-4H-chromen-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-aminochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBFNMNVDPOREX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598838 | |
| Record name | 6-Amino-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98589-40-3 | |
| Record name | 6-Amino-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations
Established Synthetic Routes for the Preparation of 6-Amino-4H-Chromen-4-one and its Congeners
The construction of the this compound scaffold and its analogs relies on several well-established synthetic methodologies. These routes offer versatility and access to a diverse range of substituted chromenones.
Condensation Reactions in 4H-Chromen-4-one Synthesis
Condensation reactions are a cornerstone in the synthesis of the 4H-chromen-4-one core. A prominent example is the Baker-Venkataraman rearrangement, which involves the intramolecular cyclization of an o-acyloxyacetophenone. samipubco.com A modification of this method utilizes the condensation of substituted 2-hydroxyacetophenones with cinnamic acid to produce (E)-2-acetylphenylcinnamate intermediates, which then undergo base-catalyzed cyclization to yield 2-styryl-4H-chromen-4-one derivatives. samipubco.com This approach is valued for its use of readily available starting materials and good to excellent yields. samipubco.com
Another classical approach is the Kostanecki–Robinson reaction, which involves the reaction of o-hydroxyaryl ketones with aliphatic anhydrides. acs.orgresearchgate.net Other notable condensation-based methods include the Simonis and Ruhemann reactions, which start from phenols. acs.org These traditional methods, while widely used, can sometimes be limited by the need for harsh conditions such as strong acids or bases and high temperatures. acs.org
Table 1: Examples of Condensation Reactions for 4H-Chromen-4-one Synthesis
| Reaction Name | Starting Materials | Key Features |
| Baker-Venkataraman Rearrangement | o-Acyloxyacetophenones | Intramolecular cyclization. |
| Modified Baker-Venkataraman | 2-Hydroxyacetophenones, Cinnamic acid | Base-catalyzed cyclization of an intermediate. samipubco.com |
| Kostanecki–Robinson Reaction | o-Hydroxyaryl ketones, Aliphatic anhydrides | Classical method for chromone (B188151) synthesis. acs.orgresearchgate.net |
| Simonis Reaction | Phenols, β-Ketoesters | Acid-catalyzed cyclization. |
| Ruhemann Reaction | Phenols, Acetylenic esters | Forms the chromone ring in one step. acs.org |
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecular scaffolds like chromenones in a single step. nih.govrsc.org These reactions offer advantages such as atom economy, operational simplicity, and the ability to generate diverse compound libraries. nih.govrsc.org
One notable MCR involves the reaction of salicylaldehydes, malononitrile (B47326) dimer, and nitromethane (B149229) to produce 2,4-diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. researchgate.net Another example is a three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines to assemble chromeno[4,3-b]pyrrol-4(1H)-ones. nih.govacs.orgacs.org This particular MCR proceeds through a sequential process involving the formation of an α-amino amidine intermediate followed by intramolecular cyclization. nih.govacs.org The efficiency of MCRs makes them highly valuable in medicinal chemistry for the rapid construction of privileged scaffolds. nih.gov
Reductive Amination Strategies for 6-Position Functionalization
Reductive amination is a key strategy for introducing the amino group at the 6-position of the 4H-chromen-4-one ring system. researchgate.net This method typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgharvard.edu
Specifically for the synthesis of this compound derivatives, 6-aminoflavone (B1602494) can be reacted with various aldehydes via reductive amination to yield a series of 6-(1-arylmethanamino)-2-phenyl-4H-chromen-4-ones. researchgate.net This reaction provides a straightforward and accessible route to functionalize the 6-position with a variety of substituents, which is crucial for modulating the biological activity of the resulting compounds. researchgate.net Common reducing agents used in these reactions include sodium borohydride (B1222165) and sodium cyanoborohydride. wikipedia.orgorganic-chemistry.org
Intramolecular Cyclization Approaches to the Chromenone Core
Intramolecular cyclization represents a fundamental and widely employed strategy for constructing the chromenone core. mdpi.comcore.ac.uk These reactions involve the formation of the heterocyclic ring from a linear precursor containing all the necessary atoms.
One such approach is the palladium-catalyzed intramolecular acylation of alkenyl bromides with aldehydes, which provides an efficient route to diversely functionalized 4H-chromen-4-ones. acs.org Another powerful method is the isothiourea-catalyzed 6-exo-trig Michael addition-lactonization of enone-acid substrates, which can produce cis-chromenones with high diastereo- and enantiocontrol. core.ac.uk This reaction proceeds through the in situ formation of a mixed anhydride, followed by nucleophilic addition of the isothiourea catalyst and subsequent intramolecular cyclization. core.ac.uk
Furthermore, intramolecular Wittig reactions have been developed for the synthesis of 4H-chromen-4-ones from O-acyl(aroyl)salicylic acids. researchgate.net Additionally, the Barton-Zard reaction, a one-pot method involving the reaction of conjugated nitroalkenes with alkyl isocyanoacetates, has been utilized to synthesize chromeno[3,4-c]pyrroles, demonstrating the versatility of intramolecular cyclization strategies. mdpi.com
Development of Novel Synthetic Strategies and Catalytic Systems
To improve the efficiency, environmental friendliness, and scope of chromenone synthesis, researchers are continuously developing novel synthetic strategies and catalytic systems.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has gained significant traction as a "green chemistry" approach that often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govnih.gov This technology has been successfully applied to the synthesis of various chromenone derivatives. nih.goveurjchem.com
For instance, a one-pot microwave-assisted synthesis of 6H-chromeno[4',3':4,5]imidazo[1,2-a]pyridines has been developed using anhydrous iron(III) chloride as a catalyst. bohrium.com This method involves a Michael addition-cyclization reaction of substituted 2-aryl-3-nitro-2H-chromenes and 2-aminopyridines. bohrium.com Another example is the microwave-assisted Kabachnik-Fields reaction of 3-formylchromones, primary amines, and dialkyl phosphites to produce α-aminophosphonate-chromone hybrids in the absence of a catalyst or solvent. semanticscholar.org These protocols highlight the significant advantages of microwave irradiation in accelerating the synthesis of complex heterocyclic systems. bohrium.comsemanticscholar.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Chromenone Derivative
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Reaction Time | 4–7 hours | 8–10 minutes | nih.gov |
| Catalyst | Acetic Acid | Acetic Acid | nih.gov |
| Solvent | DMF | DMF | nih.gov |
| Temperature | Reflux | 120 °C | nih.gov |
Green Chemistry Principles Applied to Chromenone Synthesis
The synthesis of chromenone derivatives is increasingly guided by the principles of green chemistry, aiming for more environmentally benign processes. These methods emphasize the use of safer solvents, reduced energy consumption, and the use of catalysts that are efficient and recyclable. researchgate.netfigshare.com
One notable green approach involves the use of magnetized distilled water as a reaction medium for the synthesis of 4H-chromenes. ijcce.ac.ir This method is advantageous due to its simplicity, low cost, high yields, and the elimination of organic solvents. ijcce.ac.ir Similarly, solid acid catalysts and recoverable amino-functionalized silica (B1680970) gel-based catalysts have been employed for the synthesis of 4H-chromenes in aqueous media, offering mild reaction conditions and straightforward work-up procedures. frontiersin.org The use of microwave irradiation has also been explored to accelerate reactions and improve yields in the synthesis of various heterocyclic compounds, including chromene derivatives. mdpi.com
Solvent-free synthesis is another key green strategy. For instance, the synthesis of certain metal-organic frameworks (MOFs), which can be used as catalysts, has been achieved through solvent-free methods like ball milling. wikipedia.org Furthermore, radical-induced cascade reactions for constructing 2-aryl-4H-chromen-4-ones have been developed to be metal- and solvent-free, using air as a green oxygen source. nih.govdntb.gov.ua
Role of Specific Catalysts (e.g., DABCO, Metal-Organic Frameworks, Baker's Yeast)
A variety of catalysts have been instrumental in the synthesis of the chromenone core and its derivatives, each offering distinct advantages in terms of efficiency, selectivity, and reaction conditions.
DABCO (1,4-diazabicyclo[2.2.2]octane) is a versatile and widely used catalyst in organic synthesis. dbuniversity.ac.in It has been effectively used in cycloaddition reactions to produce dihydropyran-fused chromen-2-ones and in [3+3] annulation reactions to form 5H-chromeno[3,4-b]pyridine derivatives. rsc.orgresearchgate.netrsc.org DABCO's high nucleophilic character makes it an efficient catalyst for various coupling and cycloaddition reactions under mild conditions. dbuniversity.ac.innih.gov
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters and organic linkers. wikipedia.orgnih.gov Their high surface area and tunable porosity make them promising as heterogeneous catalysts. rsc.org While the direct catalytic application of MOFs in the synthesis of this compound is an area of ongoing research, their potential lies in providing a stable and recyclable catalytic platform. nih.govwpi.edu The synthesis of MOFs themselves is also moving towards greener methods, such as using water as a solvent in continuous flow processes. rsc.org
Baker's yeast (Saccharomyces cerevisiae) is an environmentally benign and inexpensive biocatalyst. researchgate.netfigshare.com It has been successfully used in the one-pot synthesis of indolyl chromenes at room temperature. researchgate.netfigshare.com The use of baker's yeast aligns with green chemistry principles by providing a cheaper and easier alternative to chemical catalysts for generating chiral centers in various organic compounds. nih.gov
Derivatization and Functionalization of the this compound Scaffold
The this compound core serves as a versatile template for the synthesis of a wide array of derivatives through modifications at the amino group and the chromenone ring system, as well as through the construction of fused heterocyclic structures.
Chemical Modifications at the 6-Amino Group
The amino group at the 6-position of the chromenone ring is a key site for chemical modification, allowing for the introduction of diverse functionalities. evitachem.com This amino group can readily undergo reactions to form Schiff bases, amides, and other derivatives. For instance, condensation of the amino group with various aldehydes leads to the formation of imine derivatives, which can then be used as precursors for the synthesis of more complex heterocyclic systems. tubitak.gov.tr
Alkylation and acylation of the 6-amino group are also common strategies to introduce different substituents. For example, reaction with chloroacetyl chloride followed by substitution with various amines can introduce N-substituted aminoacetate groups. nih.gov These modifications are crucial for tuning the electronic and steric properties of the molecule, which can influence its biological activity.
Strategic Substitutions on the Chromenone Ring System (e.g., Position 2)
Substitution at various positions on the chromenone ring, particularly at position 2, is a widely employed strategy to create a library of derivatives. The introduction of different aryl groups at the 2-position can be achieved through various synthetic routes, including radical-induced cascade annulation/hydrocarbonylation reactions. nih.govdntb.gov.ua These methods often offer good functional group tolerance and can be scaled up. nih.gov
Annulation Reactions and Formation of Fused Heterocyclic Architectures
Annulation reactions involving the this compound scaffold lead to the formation of novel fused heterocyclic systems. These reactions often proceed through cycloaddition or cyclocondensation pathways. For example, [4+2] and [3+2] cycloaddition reactions catalyzed by DABCO have been used to create dihydropyran-fused and cyclopenten-fused chromen-2-ones. rsc.orgresearchgate.net
The Friedländer annulation is another powerful tool for constructing fused pyridine (B92270) rings onto the chromone core. eurjchem.com This reaction typically involves the condensation of an amino-substituted chromone derivative with a compound containing a reactive α-methyl or methylene (B1212753) group. eurjchem.com Similarly, tandem reactions involving Michael addition and cyclization can lead to the formation of pyran-annulated chromene derivatives. frontiersin.org These strategies allow for the synthesis of complex, multi-ring systems with diverse structures and potential applications. wiley.comacs.org
Advanced Spectroscopic and Structural Characterization Techniques
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. uobasrah.edu.iq By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For 6-amino-4H-chromen-4-one, distinct signals are expected for the vinylic protons on the pyrone ring and the aromatic protons on the benzene (B151609) ring. The electron-donating amino group at the C-6 position significantly influences the chemical shifts of the aromatic protons, causing an upfield shift (to lower ppm values) compared to unsubstituted chromone (B188151), particularly for the ortho and para protons (H-5 and H-7).
Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 7.8 - 8.0 | d | J = ~6.0 |
| H-3 | 6.2 - 6.4 | d | J = ~6.0 |
| H-5 | 7.0 - 7.2 | d | J = ~2.5 |
| H-7 | 6.8 - 7.0 | dd | J = ~8.5, 2.5 |
| H-8 | 7.3 - 7.5 | d | J = ~8.5 |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show nine distinct signals corresponding to its nine carbon atoms. The carbonyl carbon (C-4) will appear significantly downfield (170-180 ppm). The amino group's shielding effect will be evident in the upfield shift of the C-6, C-5, and C-8 carbon signals. nih.gov
Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 155 - 157 |
| C-3 | 112 - 114 |
| C-4 | 175 - 178 |
| C-4a | 118 - 120 |
| C-5 | 105 - 108 |
| C-6 | 145 - 148 |
| C-7 | 115 - 118 |
| C-8 | 124 - 126 |
2D NMR Spectroscopy: To confirm the assignments from 1D spectra, two-dimensional NMR techniques are employed. creative-biostructure.comemerypharma.com
COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. Expected correlations include H-2/H-3, H-7/H-8, and a weaker four-bond coupling between H-5 and H-7.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each protonated carbon (C-2, C-3, C-5, C-7, C-8).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons and piecing the molecular fragments together. Key correlations would be observed from H-5 to C-4, C-6, and C-7, and from H-2 to C-4, confirming the core structure. libretexts.org
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that causes a change in the molecule's dipole moment. The spectrum of this compound would be dominated by a strong absorption band for the C=O (ketone) stretch. The N-H bonds of the primary amine will exhibit two distinct stretching bands (symmetric and asymmetric). Aromatic C=C stretching and C-O-C ether stretching vibrations are also key diagnostic features. vscht.cz
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. It is particularly sensitive to non-polar, symmetric bonds. For this molecule, the aromatic C=C ring stretching vibrations would produce strong Raman signals.
Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium-Strong | Weak |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Strong |
| Ketone (C=O) | Stretch | 1640 - 1660 | Strong | Medium |
| Aromatic C=C | Ring Stretch | 1500 - 1620 | Medium-Strong | Strong |
| Amine (-NH₂) | Scissoring (Bend) | 1590 - 1650 | Medium | Weak |
| Ether (Ar-O-C) | Asymmetric Stretch | 1200 - 1270 | Strong | Medium |
| Ether (Ar-O-C) | Symmetric Stretch | 1020 - 1080 | Weak | Strong |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and valuable structural information based on fragmentation patterns. libretexts.org The molecular formula of this compound is C₉H₇NO₂, corresponding to a monoisotopic mass of 161.0477 Da. uni.lu
Upon electron ionization (EI), the molecule would form a molecular ion ([M]⁺•) with an m/z of 161. The fragmentation of chromones is often characterized by a retro-Diels-Alder (RDA) reaction in the pyrone ring. core.ac.uk This would lead to the cleavage of the heterocyclic ring. Subsequent fragmentations could involve the loss of small neutral molecules like CO. The presence of the amino group could also direct specific cleavage pathways.
Predicted ESI-MS Adducts and Plausible EI-MS Fragments for this compound
| Ion Species | Formula | Predicted m/z | Notes |
|---|---|---|---|
| [M+H]⁺ | C₉H₈NO₂⁺ | 162.0550 | Protonated molecule (ESI) uni.lu |
| [M+Na]⁺ | C₉H₇NNaO₂⁺ | 184.0369 | Sodium adduct (ESI) uni.lu |
| [M]⁺• | C₉H₇NO₂⁺• | 161.0477 | Molecular Ion (EI) |
| RDA Fragment | C₇H₅NO⁺• | 119.0371 | Result of Retro-Diels-Alder reaction |
UV-Visible Spectroscopy for Investigation of Electronic Transitions and Absorption Characteristics
UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. wikipedia.org The extended conjugated system of the chromone core, which includes the benzene ring, the pyrone ring, and the carbonyl group, acts as a chromophore.
The spectrum is expected to show intense absorption bands corresponding to π → π* transitions. A lower intensity band at a longer wavelength, resulting from the n → π* transition of the non-bonding electrons on the carbonyl oxygen, may also be observed. univer.kharkov.ua The presence of the electron-donating amino group (-NH₂) at the C-6 position acts as an auxochrome, which typically causes a bathochromic (red shift, to longer wavelengths) and hyperchromic (increased absorbance) effect on the π → π* transition bands compared to the parent chromone molecule. utoronto.ca
Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Wavelength Range (λmax) |
|---|---|---|
| π → π* | HOMO to LUMO | 250 - 350 nm |
X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. mkuniversity.ac.in While a specific crystal structure for this compound is not available in the public domain, analysis of closely related chromone derivatives allows for a reliable prediction of its molecular geometry. nih.gov
The fused bicyclic chromone core is expected to be essentially planar. The bond lengths and angles would be consistent with a hybrid of aromatic and conjugated alkene/ketone character. The amino group at C-6 would lie in the plane of the benzene ring. In the solid state, it is highly probable that intermolecular hydrogen bonds would form between the amino group of one molecule and the carbonyl oxygen of a neighboring molecule, influencing the crystal packing. nih.gov
Typical Bond Lengths and Angles for the Chromone Core
| Bond/Angle | Typical Value |
|---|---|
| C=O | ~1.22 - 1.25 Å |
| C-O (ether) | ~1.36 - 1.38 Å |
| C=C (pyrone) | ~1.34 - 1.36 Å |
| C-C (aromatic) | ~1.38 - 1.41 Å |
| C-O-C (angle) | ~118° - 120° |
Note: Data is based on published crystal structures of related chromone derivatives. d-nb.info
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (If Applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), measure the differential absorption of left- and right-circularly polarized light. These methods are exclusively used for the analysis of chiral molecules to determine their absolute configuration or conformation.
The this compound molecule does not possess any stereocenters and is achiral (superimposable on its mirror image). Therefore, it does not exhibit any chiroptical activity, and techniques like Circular Dichroism are not applicable for its stereochemical analysis. This technique would, however, be essential for assigning the stereochemistry of any chiral derivatives synthesized from this parent compound. nih.gov
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4H-chromen-4-one |
| 6-methyl-4H-chromen-4-one |
| 6-chloro-4H-chromen-4-one |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules like 6-amino-4H-chromen-4-one. These methods provide insights into the molecule's stability, reactivity, and electronic properties by calculating the energies of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of HOMO is related to the molecule's ability to donate electrons, while the energy of LUMO reflects its electron-accepting capability. The difference between these two energies, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state.
Studies on related aminochromone derivatives have utilized DFT calculations to understand their structure and reactivity. For instance, calculations on solvatochromic copper(II)-ONS hydrazone derived from 2-aminochromone-3-carboxaldehyde have been performed to analyze its spectral and biological properties. grafiati.com Such computational approaches allow for the determination of various reactivity descriptors that predict how the molecule will behave in a chemical reaction.
Table 1: Key Quantum Chemical Descriptors
| Descriptor | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical reactivity and stability. |
| Chemical Potential | µ | Describes the escaping tendency of electrons. |
| Global Hardness | η | Measures resistance to change in electron distribution. |
Molecular Docking Studies for Ligand-Target Interaction Prediction and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the structural basis of inhibition and for structure-based drug design. Derivatives of this compound have been investigated as ligands for various biological targets.
For example, a fragment-based design approach identified this compound as a key piece for developing ligands for the Nuclear receptor related 1 protein-ligand binding domain (Nurr1-LBD). google.com In one study, this fragment was chemically linked to prostaglandin (B15479496) A1 (PGA1) to create a new derivative. Docking simulations of this new compound showed that the this compound portion fit effectively into a secondary binding site within the Nurr1-LBD. google.com
Similarly, various 2-aminochromone and 3-substituted 2-aminochromone derivatives have been the subject of molecular modeling studies to investigate their interactions with targets like the FTO protein (Fat mass and obesity-associated protein) and to understand their antiplatelet activity. acs.orgacs.org In these studies, docking helps to identify the specific amino acid residues in the active site that form key interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—with the ligand. These interactions are responsible for the ligand's binding affinity and selectivity.
Urea and thiourea (B124793) compounds substituted with aminochromenone groups have also been noted for their ability to form strong hydrogen bonds with oxoanions like phosphate, highlighting the utility of the chromenone scaffold in designing specific molecular receptors. dokumen.pub
Table 2: Examples of Molecular Docking Studies on Aminochromone Derivatives
| Ligand Class | Target Protein | Key Findings |
|---|---|---|
| Prostaglandin-linked this compound | Nurr1-LBD | The aminochromenone fragment fits into a secondary binding pocket. google.com |
| 3-Substituted 2-aminochromones | FTO Protein | Spectroscopy and molecular modeling were used to investigate interactions. acs.orgacs.org |
| Aminochromenone-based ureas | Oxoanions | The chromenone structure facilitates strong hydrogen bonding with target anions. dokumen.pub |
Molecular Dynamics Simulations for Conformational Dynamics and Protein-Ligand Complex Stability
In a typical MD simulation, the system (protein, ligand, and solvent) is simulated for a specific period (e.g., nanoseconds), and the trajectory is analyzed. Key metrics include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD for the protein backbone and the ligand indicates that the binding pose predicted by docking is likely stable and that the ligand does not diffuse away from the active site. RMSF analysis can pinpoint which regions of the protein are flexible and which are stabilized upon ligand binding.
Although specific MD simulation data for the parent this compound is not detailed in the provided context, the general methodology is widely applied to its derivatives. For instance, after docking a ligand into a target like Nurr1 or FTO, MD simulations would be the logical next step to validate the stability of the predicted binding mode and to refine the understanding of the intermolecular interactions governing the complex. google.comacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Mapping for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies used to correlate a compound's chemical structure with its biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds and for identifying the key chemical features required for biological function.
QSAR modeling involves creating a mathematical equation that relates numerical descriptors of a molecule (e.g., electronic, steric, or hydrophobic properties) to its known activity. A statistically robust QSAR model, indicated by high correlation coefficient (R²) and cross-validation (Q²) values, can be a powerful predictive tool. QSAR studies have been performed on various chromone (B188151) derivatives to understand the structural requirements for activities such as antiplatelet effects. acs.org
Pharmacophore mapping , on the other hand, identifies the three-dimensional arrangement of essential molecular features (a pharmacophore) that a molecule must possess to bind to a specific target. These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. A pharmacophore model for a series of aminochromone-based inhibitors would highlight the crucial spatial relationships between, for example, the amino group, the chromenone carbonyl oxygen, and the aromatic system, providing a blueprint for designing new and potentially more potent inhibitors. Such modeling approaches have been applied to chromone derivatives targeting various receptors. acs.org
Investigation of Biological Activities and Underlying Mechanistic Pathways Non Clinical Focus
Antimicrobial Activity Studies in Cellular and In Vitro Models
Derivatives of 6-amino-4H-chromen-4-one have been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria, fungi, and viruses, through diverse mechanisms of action.
The this compound framework has been a building block for novel antibacterial agents. Research into its derivatives has shown promising activity against a spectrum of bacteria, including those of clinical and agricultural significance. For instance, 6-aminoflavone (B1602494) (6-amino-2-phenyl-4H-chromen-4-one) and several of its arylmethanamino derivatives demonstrated notable antibacterial effects against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 2 µg/mL. tandfonline.comresearchgate.net
Further modifications of the chromen-4-one scaffold have yielded compounds with potent activity against plant-pathogenic bacteria. Pyrimidine-containing derivatives have shown significant inhibition against Xanthomonas axonopodis pv. citri and Xanthomonas oryzae pv. oryzae. wiley.com Specifically, compound 4c (see table) was effective against X. axonopodis and X. oryzae with EC50 values of 15.5 and 14.9 μg/mL, respectively, while compound 4h was potent against Ralstonia solanacearum with an EC50 of 14.7 μg/mL. wiley.com Similarly, dithiocarbamate-containing derivatives, such as compound E6 , exhibited exceptional activity against X. axonopodis pv. citri with an EC50 value of 0.11 μg/mL. acs.org
The mechanism of action for some of these derivatives appears to involve the disruption of bacterial cell integrity. Scanning electron microscopy (SEM) analysis has shown that certain pyrimidine (B1678525) and dithiocarbamate (B8719985) derivatives cause the deformation and rupture of the bacterial cell membrane. wiley.comacs.org Other studies have identified a novel 4H-chromen-4-one derivative from the marine bacterium Streptomyces ovatisporus that is highly potent against Bacillus subtilis (MIC: 0.25 μg/mL) and Micrococcus luteus (MBC: 0.5 μg/mL). nih.gov
Table 1: Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Target Organism(s) | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 6-aminoflavone | Staphylococcus aureus | MIC | 2 µg/mL | tandfonline.comresearchgate.net |
| 6-(4-fluorobenzylamino)-2-phenyl-4H-chromen-4-one | Staphylococcus aureus | MIC | 2 µg/mL | tandfonline.comresearchgate.net |
| 6-(4-chlorobenzylamino)-2-phenyl-4H-chromen-4-one | Staphylococcus aureus | MIC | 2 µg/mL | tandfonline.comresearchgate.net |
| Compound 4c | Xanthomonas axonopodis pv. citri | EC50 | 15.5 µg/mL | wiley.com |
| Compound 4c | Xanthomonas oryzae pv. oryzae | EC50 | 14.9 µg/mL | wiley.com |
| Compound 4h | Ralstonia solanacearum | EC50 | 14.7 µg/mL | wiley.com |
| Compound E6 | Xanthomonas axonopodis pv. citri | EC50 | 0.11 µg/mL | acs.org |
| Compound E14 | Xanthomonas oryzae pv. oryzae | EC50 | 1.58 µg/mL | acs.org |
| Marine Streptomyces Derivative | Bacillus subtilis | MIC | 0.25 µg/mL | nih.gov |
| Marine Streptomyces Derivative | Micrococcus luteus | MBC | 0.5 µg/mL | nih.gov |
The versatility of the chromen-4-one scaffold extends to antifungal applications. tandfonline.com Derivatives have been synthesized to incorporate various heterocyclic moieties like thiazole (B1198619) and triazole to enhance their fungicidal properties. tandfonline.com Studies have demonstrated that certain derivatives are particularly effective against Candida albicans. researchgate.net For example, a synthesized derivative known as compound 19 showed excellent activity against C. albicans with a MIC of 3.90 μg/mL. researchgate.net Furthermore, benzo[h]chromene derivatives have exhibited remarkable inhibition against fungi, with MIC values as low as 0.007 to 0.49 μg/mL. frontiersin.org
The mechanisms underlying this antifungal activity are being actively investigated. Some derivatives, such as those based on the natural flavonoid baicalein, appear to function by inhibiting the formation of hyphae, which are crucial for the invasive growth of fungi like C. albicans, and by disrupting glycolysis. nih.gov Another identified mechanism is the inhibition of lanosterol (B1674476) 14α-demethylase, a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. mdpi.com Disruption of this pathway compromises the integrity of the fungal cell membrane.
Table 2: Antifungal Activity of Chromen-4-one Derivatives
| Compound/Derivative | Target Organism(s) | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Compound 19 | Candida albicans | MIC | 3.90 µg/mL | researchgate.net |
| Benzo[h]chromene derivatives (73a, 73b) | Fungi | MIC | 0.007-0.49 µg/mL | frontiersin.org |
| Baicalein Derivatives | Candida albicans | - | Inhibition of hypha formation | nih.gov |
The 4H-chromen-4-one scaffold is also present in flavonoids that have been explored for antiviral properties. nih.gov Research has pointed towards the potential of these compounds to act against various viruses by targeting key viral enzymes. For instance, in the context of SARS-CoV-2, flavonoids containing the 4H-chromen-4-one structure have been investigated as potential inhibitors of the RNA-dependent RNA polymerase (RdRp) and the main protease (Mpro), both of which are essential for viral replication. nih.gov
Derivatives have also shown activity against other viruses. A chalcone (B49325) derivative, 5-(benzyloxy)-2-(5-bromo-2-methoxyphenyl)-4H-chromen-4-one, was found to inhibit the US28 receptor of the Human Cytomegalovirus (HCMV) with an EC50 of 3.5 μM. tandfonline.com Additionally, research into derivatives containing 1,3,4-oxadiazole (B1194373) thioether moieties has demonstrated activity against the Tobacco Mosaic Virus (TMV), with certain compounds showing protective effects in vivo. acs.orgacs.org
Anticancer and Antiproliferative Activity Research in Cell-Based Models
The this compound scaffold is a prominent feature in many compounds investigated for their potential to combat cancer. These derivatives have been shown to inhibit cancer cell growth through mechanisms that include halting the cell division cycle and triggering programmed cell death. jst.go.jp
A key strategy in cancer therapy is to arrest the uncontrolled proliferation of cancer cells. Derivatives of 4H-chromen-4-one have been shown to halt the cell cycle at various phases in different cancer cell lines.
G2/M Phase Arrest: Several chromene derivatives have been identified as potent agents that block cells in the G2/M phase of the cell cycle. scirp.org A chromone-nitrogen mustard derivative was observed to induce G2/M arrest in MDA-MB-231 breast cancer cells, a mechanism linked to the generation of reactive oxygen species (ROS) and subsequent DNA damage. tandfonline.com Similarly, the 4-aryl-4H-chromene derivative 1a and another derivative, Sp-6-27 , were also found to arrest cells at the G2/M checkpoint. acs.orgmdpi.com
S Phase Arrest: Other derivatives have been shown to act earlier in the cell cycle. A furoxan derivative of chromone (B188151), compound 15a , was reported to cause a concentration-dependent arrest in the S phase in K562 leukemia cells. nih.gov
This ability to modulate the cell cycle underscores the potential of these compounds to serve as templates for the development of new antiproliferative agents. nih.govxiahepublishing.com
Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Derivatives of this compound have demonstrated a capacity to initiate apoptosis in cancer cells through various signaling pathways. nih.govnih.gov
Thiazolidinone analogs of 6-aminoflavone have been shown to induce apoptosis in HeLa cervical cancer cells, as evidenced by characteristic nuclear condensation and fragmentation observed through Hoechst staining. jst.go.jp Research on dihydropyrano[2,3-g]chromene derivatives in K562 leukemia cells revealed that these compounds trigger apoptosis by modulating the expression of key regulatory proteins. nih.gov Specifically, they increased the expression of the pro-apoptotic proteins Bax and TP53 while decreasing the levels of the anti-apoptotic protein BCL2. nih.gov
Further mechanistic studies have shown that chromone derivatives can activate both intrinsic (mitochondrial) and extrinsic apoptotic pathways. One derivative, 15a , was found to induce apoptosis in K562 cells by increasing the expression of several pro-apoptotic biomarkers, including Bax, Bad, HtrA2, and the death receptor Trail R2/DR5. nih.gov The cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, has also been observed following treatment with 4-aryl-4H-chromene derivatives. acs.org These findings highlight the multifaceted ways in which these compounds can lead to the death of cancer cells. nih.govbenthamdirect.com
Table 3: Apoptosis Induction by this compound Derivatives
| Compound/Derivative | Cell Line | Mechanism/Biomarkers | Reference |
|---|---|---|---|
| Thiazolidinone analog of 6-aminoflavone (18d ) | HeLa | Nuclear condensation and fragmentation | jst.go.jp |
| 4-Clpgc (dihydropyrano[2,3-g]chromene) | K562 | ↑ Bax, ↑ TP53, ↓ BCL2 | nih.gov |
| Trimethoxyphenyl-4H-chromen derivative | - | ↓ Bcl-2/Bax ratio, PARP cleavage | nih.gov |
| Compound 15a (furoxan derivative) | K562 | ↑ Bax, ↑ Bad, ↑ HtrA2, ↑ Trail R2/DR5 | nih.gov |
| 4-Aryl-4H-chromene (1a ) | Jurkat, T47D | Nuclear fragmentation, PARP cleavage | acs.org |
Table of Mentioned Compounds
| Compound Name/Identifier | Chemical Name/Description |
|---|---|
| This compound | 6-amino-4H-1-benzopyran-4-one |
| 6-aminoflavone | 6-amino-2-phenyl-4H-chromen-4-one |
| Compound 4c | 2-[(3-{[5,7-dimethoxy-4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-3-yl]oxy}propyl)sulfanyl]-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile |
| Compound 4h | 2-[(3-{[5,7-Dimethoxy-4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-1-benzopyran-3-yl]oxy}propyl)sulfanyl]-4-(3-fluorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile |
| Compound E6 | A dithiocarbamate-containing 4H-chromen-4-one derivative |
| Compound E14 | A dithiocarbamate-containing 4H-chromen-4-one derivative |
| Compound A1 | A 3-(4-oxo-4H-chromen-3-yl)acrylic acid amide derivative |
| Compound 19 | A synthesized chromone derivative |
| Baicalein | 5,6,7-trihydroxy-2-phenyl-4H-chromen-4-one |
| 5-(benzyloxy)-2-(5-bromo-2-methoxyphenyl)-4H-chromen-4-one | A chalcone derivative |
| Compound 1a | 2-amino-3-cyano-7-(dimethylamino)-4-(3-methoxy-4,5-methylenedioxyphenyl)-4H-chromene |
| Sp-6-27 | A chromene derivative |
| Compound 15a | A furoxan derivative of chromone |
| Compound 18d | 2-(3,4-dimethoxyphenyl)-3-(2-(3,4-dimethoxyphenyl)-3-methoxy-4-oxo-4H-chromen-6-yl)thiazolidin-4-one |
Enzyme and Receptor Target Inhibition Profiling
Derivatives of this compound have been evaluated for their inhibitory activity against several key enzymes and receptors implicated in various diseases.
Notably, certain chromone derivatives have been investigated as potential inhibitors of Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth-Factor Receptor-2 (VEGFR-2), which are crucial targets in cancer therapy. mdpi.comnih.gov For instance, some nitrogen-containing flavonoids have been designed and evaluated as CDK1/Cyclin B inhibitors. tsijournals.com A series of 1,2,3-triazole-coumarin hybrid glycosides and their tetrazolyl analogues were designed and assessed for their inhibitory potential against EGFR, VEGFR-2, and CDK-2. nih.gov One coumarin-tetrazole derivative emerged as a multi-targeted kinase inhibitor against all three enzymes. nih.gov In contrast, certain coumarin-triazole derivatives displayed excellent selective activity against CDK-2/cyclin A2. nih.gov
The table below summarizes the inhibitory activities of selected chromone derivatives against these targets.
| Compound Type | Target Enzyme/Receptor | Activity |
| Coumarin-tetrazole derivative | EGFR, VEGFR-2, CDK-2/cyclinA2 | Multi-targeted inhibitor nih.gov |
| Coumarin-triazole derivatives | CDK-2/cyclin A2 | Excellent and selective inhibition nih.gov |
| Nitrogen-containing flavonoids | CDK1/Cyclin B | Inhibitory activity observed tsijournals.com |
Anti-inflammatory Activity Investigations in In Vitro and Cellular Systems
The anti-inflammatory potential of this compound derivatives has been a significant area of research. tsijournals.comnih.govresearchgate.netacs.org Studies have demonstrated that these compounds can modulate key inflammatory pathways. For instance, certain 2-phenyl-4H-chromen-4-one derivatives have shown the ability to downregulate the expression of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) by inhibiting the TLR4/MAPK signaling pathway in lipopolysaccharide (LPS)-induced inflammatory models. nih.gov
In one study, several synthesized 4H-chromene and chromeno[2,3-b]pyridine derivatives exhibited potent anti-inflammatory effects by inhibiting the production of NO and prostaglandin (B15479496) E2. researchgate.net Similarly, 6-aminomethyl-2-aryl-1-benzopyran-4-one derivatives have been tested for their anti-inflammatory actions, with some compounds demonstrating a high degree of activity. tsijournals.com
Modulation of Key Inflammatory Mediators and Pathways (e.g., COX, LOX)
A key mechanism underlying the anti-inflammatory effects of these compounds is their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govresearchgate.nettandfonline.comphytopharmajournal.com These enzymes are pivotal in the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. tandfonline.com
Research has shown that certain chromone derivatives can act as dual inhibitors of both COX and LOX pathways. tandfonline.com For example, a series of 3-(5-phenyl/phenylamino- nih.govnih.govfrontiersin.orgoxadiazol-2-yl)-chromen-2-one derivatives were found to be active in inhibiting carrageenan-induced edema, with one compound showing selective inhibition of COX-2, LOX-5, and LOX-15. tandfonline.com Furochromone derivatives have also been evaluated as potential multi-target-directed ligands, with some compounds moderately inhibiting COX-2 and lipoxygenases (LOX-5 and LOX-15). nih.gov
Antioxidant Activity Assessments via Biochemical Assays
The antioxidant properties of this compound derivatives have been documented in several studies. smolecule.comd-nb.infomdpi.comnih.govtci-thaijo.org These compounds have demonstrated the ability to scavenge free radicals and mitigate oxidative stress in various biochemical assays.
A series of novel N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides were synthesized and showed significant antioxidant activities in DPPH radical scavenging, hydrogen peroxide scavenging, and nitric oxide scavenging assays. d-nb.infonih.gov Similarly, a flavonol-based fluorescent probe, 3-hydroxy-2-(pyren-1-yl)-4H-chromen-4-one, exhibited antioxidant properties in the DPPH assay. tci-thaijo.org The antioxidant potential is often attributed to the core chromone structure and the nature of its substituents. smolecule.com
Enzyme Inhibition Profiling (e.g., Cholinesterases, α-glucosidase, Tyrosinase)
Beyond their anti-inflammatory and antioxidant activities, derivatives of this compound have been profiled for their inhibitory effects on a range of other enzymes.
Cholinesterases: Several studies have highlighted the potential of chromone derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the progression of Alzheimer's disease. nih.govacs.orgscielo.br For example, a series of amino-7,8-dihydro-4H-chromenone derivatives were synthesized, with one derivative showing good potency against BChE. nih.gov Another study identified a dual-target inhibitor of human AChE and monoamine oxidase B from a library of substituted chromen-4-ones. acs.org
α-Glucosidase: Inhibition of α-glucosidase is a key strategy in managing type 2 diabetes. nih.gov Chromone derivatives have shown promise as α-glucosidase inhibitors. frontiersin.orgnih.govresearchgate.net Studies have reported that various chromene derivatives exhibit potent inhibition of α-glucosidase, with some demonstrating better activity than the standard drug acarbose (B1664774). frontiersin.orgselcuk.edu.tr
Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is relevant in cosmetology and for treating hyperpigmentation disorders. nih.govmdpi.comnih.gov Novel 4H-chromene-3-carbonitrile derivatives have been synthesized and evaluated as tyrosinase inhibitors, with one compound showing potent competitive inhibition. nih.gov
The following table presents a summary of the inhibitory activities of various chromone derivatives against these enzymes.
| Compound Class | Target Enzyme | Key Findings |
| Amino-7,8-dihydro-4H-chromenone derivatives | Butyrylcholinesterase (BChE) | Good inhibitory potency (IC50 = 0.65 ± 0.13 µM for the best analog) nih.gov |
| 6-(4-(Piperidin-1-yl)butoxy)-4H-chromen-4-one | Acetylcholinesterase (AChE) & Monoamine Oxidase B (MAO-B) | Dual-target inhibitor (IC50 = 5.58 µM for AChE, 7.20 µM for MAO-B) acs.org |
| 4H-chromene derivatives | α-Glucosidase | Potent inhibition, some more effective than acarbose frontiersin.orgselcuk.edu.tr |
| 4H-chromene-3-carbonitrile derivatives | Tyrosinase | Potent competitive inhibition (IC50 = 35.38 ± 2.12 µM for the most effective inhibitor) nih.gov |
Investigation of Broader Molecular Targets and Biochemical Pathways
The biological activities of this compound and its derivatives extend to a variety of other molecular targets and biochemical pathways.
Some chromenone derivatives have been identified as ligands for sigma-1 and sigma-2 receptors, which are involved in various central nervous system functions. nih.gov For instance, 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one, a known dual-target inhibitor of acetylcholinesterase and monoamine oxidase B, also demonstrated affinity for sigma-1/2 receptors. nih.gov Furthermore, research has explored the potential of chromen-4-one derivatives as agonists and antagonists for the G protein-coupled receptor GPR55, a target for conditions like inflammation and neurodegeneration. acs.org The core chromone structure has also been recognized as a valuable building block in medicinal chemistry for its diverse biological potencies. researchgate.net
Emerging Applications Beyond Traditional Medicinal Chemistry and Future Research Directions
Applications in Materials Science and Technology
The chromone (B188151) framework, particularly when functionalized with an amino group at the 6-position, imparts valuable characteristics for the development of sophisticated materials. This has led to focused research in optoelectronics and sensor technology.
The inherent fluorescence of the chromene skeleton is significantly modulated by its substituents. The amino group at the 6-position, acting as an electron-donating group, can enhance the photoluminescent properties of the molecule, making it a promising candidate for fluorescent probes and dyes. aip.org
Derivatives of 6-amino-4H-chromen-4-one are being investigated for their ability to detect specific analytes. For instance, a derivative, 6-Amino-2-(diethylamino)-4H-chromen-4-one, exhibits fluorescence emission in the 540–550 nm range, a property harnessed in its application as a fluorescent probe. vulcanchem.com Research has also explored the development of complex chromene-based structures as "off-on" near-infrared fluorescent probes, for example, for the detection of copper ions (Cu²⁺) in living cells. sioc-journal.cn In such systems, the presence of the target ion triggers a chemical reaction that "switches on" the fluorescence of the chromone-containing molecule. sioc-journal.cn Azo dyes incorporating the 6-aryldiazenyl-4H-chromene structure have been synthesized and noted for their strong fluorescence, with large Stokes shifts, making them visible in the visible region. researchgate.net
Table 1: Examples of Chromene Derivatives as Fluorescent Probes
| Compound/Derivative Class | Target Analyte | Emission Wavelength | Key Feature |
| 6-Amino-2-(diethylamino)-4H-chromen-4-one | General | 540–550 nm | Intrinsic fluorescence vulcanchem.com |
| Chromene-based probe with 2-picolinate | Cu²⁺ | 655 nm | "Off-On" near-infrared fluorescence sioc-journal.cn |
| 6-aryldiazenyl-4H-chromene-3-carbonitriles | - | Visible Region | Large Stokes shift (290-294 nm) researchgate.net |
The chromone scaffold is being actively explored for its potential in organic electronics. Derivatives of 4H-chromen-4-one are being designed as emitters in Organic Light-Emitting Diodes (OLEDs). researchgate.net For example, a thermally activated delayed fluorescence (TADF) emitter, 6-(10H-phenoxazin-10-yl)-4H-chromen-4-one (PXZ-CMO), was synthesized for use in OLEDs. frontiersin.org In this molecule, the chromone unit acts as the electron-accepting moiety. frontiersin.org The development of efficient red fluorescent materials for OLEDs has also utilized chromene derivatives to achieve stable color chromaticity and high luminance. bohrium.comkoreascience.kr
Furthermore, the chromene structure is a valuable platform for designing chemical sensors. Schiff base ligands derived from 3-formylchromone have been successfully employed as colorimetric sensors for the detection of various metal ions, including Cu²⁺, Fe³⁺, and V⁵⁺, in aqueous solutions. researchgate.net These sensors exhibit a visible color change upon binding with the target metal ion. researchgate.net Other research has focused on creating versatile chemosensors from 6-nitro-4-oxo-4H-chromene that can detect ions in solution, solid, and gas phases. bohrium.com
Future Directions in Novel Synthetic Methodologies for Enhanced Chemical Diversity
To fully explore the potential of the this compound scaffold, chemists are developing novel synthetic routes that allow for the creation of a wide variety of derivatives. Future methodologies are focused on efficiency, versatility, and the ability to introduce diverse functional groups.
One promising approach is the regioselective introduction of the amino group at the 6-position. This can be achieved through a two-step sequence involving the nitration of the chromone core at the 6-position, followed by the reduction of the nitro group to an amine. smolecule.com This method offers precise control over the placement of the amino group. smolecule.com Another innovative strategy involves the intramolecular Wittig reaction of acylphosphoranes, which are generated from O-acylsalicylic acid derivatives, to form the 4H-chromen-4-one core in high yields. organic-chemistry.orgacs.org Researchers are also exploring one-pot multicomponent reactions, which allow for the rapid assembly of complex chromene structures from simple starting materials. frontiersin.orgijcce.ac.ir These methods are crucial for generating large libraries of compounds for screening in materials science and biological applications.
Advanced Mechanistic Elucidation of Specific Biochemical Interactions
While this article focuses on non-medicinal applications, understanding the biochemical interactions of this compound is crucial for assessing its broader potential and safety. Advanced computational and experimental techniques are being used to elucidate these mechanisms.
Molecular docking studies, for example, have been used to predict and analyze the binding of chromone derivatives to various biological targets, such as enzymes and receptors. smolecule.comd-nb.info These studies help in understanding the structure-activity relationship (SAR) and the specific interactions, like hydrogen bonds and hydrophobic interactions, that govern the compound's biological effects. For instance, derivatives of 6-amino-2-(2-methoxyphenyl)chromen-4-one (B2849271) have been investigated for their binding affinity to proteins involved in cancer pathways. smolecule.com Other studies have explored the interaction of 4H-chromen-4-one containing flavonoids with viral proteins, such as the main protease (M^pro) of SARS-CoV-2. nih.gov The chromen-4-one scaffold has also been identified as a key structure for developing ligands for G protein-coupled receptors like GPR55. acs.org
Rational Design Strategies for Scaffold Optimization and Lead Compound Generation
The 4H-chromen-4-one core is considered a "privileged scaffold" in chemistry, meaning it is a molecular framework that can bind to multiple biological targets. nih.govresearchgate.net Rational design strategies are being employed to modify this scaffold to create compounds with optimized properties for specific applications.
This involves making systematic changes to the core structure and observing the effect on its function. For example, in the context of anticancer agent development, researchers have synthesized hybrid molecules combining the chromone scaffold with other heterocyclic rings, like pyrimidine (B1678525), to enhance cytotoxic activity. researchgate.net The design process often involves computational modeling to predict the effect of modifications before synthesis. d-nb.info By strategically adding or modifying functional groups, researchers can fine-tune the electronic, photophysical, and biological properties of the this compound scaffold to generate lead compounds for a wide range of applications. rsc.org
Integration of Green Chemistry Principles for Sustainable Production and Application
There is a growing emphasis on developing environmentally friendly methods for the synthesis of chemical compounds. The production of 4H-chromene derivatives is increasingly incorporating the principles of green chemistry to reduce waste, avoid hazardous solvents, and improve energy efficiency.
Several green synthetic protocols have been reported. These include one-pot, three-component reactions catalyzed by recyclable organocatalysts like 2-aminopyridine. frontiersin.org The use of water as a green solvent, sometimes in unique forms like magnetized distilled water, has been shown to be effective for the synthesis of 4H-chromenes, offering advantages such as low cost, simplicity, and high yields. ijcce.ac.ir Other approaches utilize readily available and environmentally benign catalysts, such as household bleach (aqueous sodium hypochlorite), under solvent-free (neat) conditions. tandfonline.com The use of catalysts like pyridine-2-carboxylic acid in water-ethanol mixtures also represents a sustainable method that offers high yields and short reaction times. nih.gov These green methodologies are crucial for the sustainable production and application of this compound and its derivatives in various technological fields.
Q & A
Q. Methodological Considerations :
- Yield optimization : Temperature control (80–100°C) and stoichiometric ratios (1:1.2 for phenol:malonic acid) are critical.
- Purity : Recrystallization in ethanol or methanol removes unreacted intermediates.
Q. Crystallographic Challenges :
Q. Methodological Solutions :
- Dose-response assays : Use IC₅₀ values to differentiate therapeutic vs. toxic thresholds.
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like COX-2 .
Q. Methodological Validation :
- SAR studies : Compare Hammett constants (σ) of substituents with bioactivity data.
- Stability assays : Monitor degradation in PBS (pH 7.4) at 37°C over 24 h.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
